Cannabisativine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H39N3O3 |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(13S,17S)-17-[(1S,2R)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m0/s1 |
InChI Key |
KZZKPJBKEJKNAK-HUUJSLGLSA-N |
SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Isomeric SMILES |
CCCCC[C@H]([C@H]([C@@H]1C=CC[C@@H]2N1CCCNCCCCNC(=O)C2)O)O |
Canonical SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Synonyms |
cannabisativine |
Origin of Product |
United States |
Phytogeography and Chemotaxonomic Distribution of Cannabisativine
Geographic Isolation and Cultivar-Specific Presence
Cannabisativine, a spermidine (B129725) alkaloid, was first identified and isolated in 1975 by researchers at the University of Mississippi (UMiss) from the roots, leaves, and stems of Cannabis cultivars originating from Mexico and Thailand. hightimes.com While Cannabis sativa is believed to have originated from equatorial and subtropical regions, primarily Central Asia, specifically the foothills of the Himalayas and the plains of the Pamir, it has since achieved a broad global distribution, thriving in diverse climates across Canada, the United States, Europe, and Africa. nih.gov The presence and concentration of secondary metabolites, including alkaloids like this compound, are known to vary significantly depending on the specific Cannabis cultivar. universiteitleiden.nlmdpi.com
Intra-Plant Distribution and Tissue-Specific Accumulation (Roots, Leaves, Stems)
This compound has been isolated from various parts of the Cannabis plant, including the roots, leaves, and stems. hightimes.com While cannabinoids are predominantly concentrated in the glandular trichomes of female flowers, alkaloids, including this compound, are primarily found in the roots. hightimes.commdpi.comfrontiersin.orgnih.gov However, they are also detectable in other plant tissues such as leaves, stems, seeds, and pollen. mdpi.comnih.gov Research indicates that Cannabis roots are a notable source of alkaloids, distinguishing them from their relatively low cannabinoid content. hightimes.comfrontiersin.orgmdpi.com
Table 1: Reported Concentrations of this compound in Cannabis Tissues
| Plant Tissue | Reported Concentration | Source |
| Roots | 2.5 mg/kg | researchgate.net |
| Leaves | 410.30 µg/g | nih.gov |
Influences of Cultivation Parameters on Alkaloid Profile
The phytochemical profile of Cannabis sativa, including the concentration of alkaloids like this compound, is highly susceptible to various cultivation parameters. Key factors influencing the content of secondary metabolites include soil nutrition, temperature, humidity, levels of UV radiation or light exposure, harvest time (plant maturity), and storage conditions. universiteitleiden.nlmdpi.com Studies comparing Cannabis roots grown in soil versus hydroponic systems have demonstrated that cultivation conditions significantly impact the metabolite profile and biological activity. frontiersin.org For instance, soil-grown roots exhibited superior anti-microbial, antioxidant, and anti-inflammatory activities, potentially due to the presence of symbiotic microbial communities that enhance the plant's stress responses. frontiersin.org The inherent variability introduced by diverse growth conditions underscores the challenge in achieving consistent secondary metabolite content, leading to the development of strategies such as asexual propagation of selected varieties and advanced indoor cultivation technologies to ensure more uniform phytochemical compositions. nih.gov
Occurrence of Anhydrothis compound (B13421677) as a Related Congener
Table 2: Reported Concentrations of Anhydrothis compound in Cannabis Tissues
| Plant Tissue | Reported Concentration | Source |
| Roots | 0.3 mg/kg | researchgate.net |
| Leaves | 218.11 µg/g | nih.gov |
Elucidation of Cannabisativine Biosynthetic Pathway
Identification of Precursor Molecules and Entry Points into Metabolism (Spermidine, Myristic Acid)
The foundational building blocks for cannabisativine biosynthesis are hypothesized to be spermidine (B129725) and myristic acid. Spermidine (PubChem CID: 1102) is a polyamine compound found ubiquitously in living tissues, playing various metabolic roles. wikipedia.orgfishersci.ieciteab.comfishersci.atuni.lu Myristic acid (PubChem CID: 11005) is a saturated fatty acid characterized by a 14-carbon chain. fishersci.cafishersci.caiarc.frresearchgate.net Although myristoleic acid, an isomer with a double bond, was considered, the presence of myristic acid in hemp inflorescences and its structural compatibility suggest it as the more probable fatty acid precursor. researchgate.netnih.govontosight.ai The initial step is thought to involve a condensation reaction between spermidine and myristic acid. nih.govresearchgate.net
Hypothetical Enzymatic Steps and Proposed Reaction Mechanisms
The proposed biosynthetic pathway for this compound and its analogue, anhydrothis compound (B13421677), involves several enzymatic steps, including initial condensation, subsequent cyclization, and oxidation processes. nih.govresearchgate.net The precise order of the oxidation reactions, however, is currently unknown. nih.govresearchgate.net
The biosynthesis is hypothesized to commence with a condensation reaction between spermidine and myristic acid. nih.govresearchgate.net This initial step likely involves the activation of myristic acid to its coenzyme A (CoA) thioester, myristoyl-CoA. An acyl-CoA ligase (ACL, E.C. 6.2.1.3) is an enzyme class known to catalyze the formation of such acyl-CoA compounds. nih.govebi.ac.uk Subsequently, an enzyme akin to N-myristoyltransferase (NMT) is implicated in the condensation. NMT typically facilitates the transfer of a myristoyl (14:0) moiety from myristoyl-CoA to the N-terminal glycine (B1666218) of proteins, forming an amide bond. nih.govnih.govnih.gov In the context of this compound biosynthesis, this enzymatic reaction is consistent with the initial condensation, but with an amine from spermidine conjugating with the myristoyl moiety, rather than a protein's terminal glycine. nih.govresearchgate.net
Following the initial condensation, the open-end nitrogen atom of spermidine is thought to be fixed onto the C-3 and C-7 positions of the myristoyl moiety, leading to cyclization. nih.govresearchgate.net This cyclization is crucial for forming the characteristic macrocyclic structure of this compound. Subsequently, a series of oxidation reactions occur, ultimately yielding this compound and anhydrothis compound. nih.govresearchgate.net The specific sequence of these oxidation steps, which introduce hydroxyl groups and double bonds into the molecule, has yet to be determined. nih.govresearchgate.net For instance, this compound possesses two hydroxyl groups on C8 and C9 of its fatty acid moiety, suggesting hydration or oxidation of double bonds, though a single hydratase reaction would be insufficient to produce the final compound. nih.gov
Initial Condensation Reactions (e.g., Acyl-CoA Ligase, N-Myristoyltransferase)
Transcriptomic and Proteomic Approaches to Enzyme Characterization
While transcriptomic and proteomic approaches are powerful tools for identifying and characterizing enzymes involved in metabolic pathways, specific research detailing the application of these methods directly to the enzymes of this compound biosynthesis in Cannabis plants is not widely reported in the current literature. Such studies would typically involve analyzing gene expression (transcriptomics) and protein abundance (proteomics) under various conditions to pinpoint the specific enzymes responsible for each step in the this compound pathway. This remains a promising area for future research to fully elucidate the enzymatic machinery underlying this compound production.
Comparative Analysis with Other Cannabis Secondary Metabolic Pathways (e.g., Cannabinoids, Terpenoids)
Cannabis sativa produces a diverse array of secondary metabolites beyond this compound, including well-known cannabinoids and terpenoids, as well as flavonoids and other alkaloids. nih.govpublish.csiro.aupublish.csiro.aumdpi.comencyclopedia.pubuniversiteitleiden.nlmdpi.comresearchgate.netcolostate.edufrontiersin.org The biosynthetic pathways for these compound classes are distinct from that of this compound.
Cannabinoids , such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD), are terpenophenolic compounds. Their biosynthesis begins with the condensation of geranylpyrophosphate (derived from the terpene pathway) and olivetolic acid (derived from the polyketide pathway) to form cannabigerolic acid (CBGA). publish.csiro.aupublish.csiro.aucaymanchem.comnih.gov Subsequent cyclization reactions, catalyzed by specific synthases (e.g., tetrahydrocannabinolic acid synthase, cannabidiolic acid synthase), lead to the various cannabinoid acids, which can then decarboxylate into their neutral forms. publish.csiro.aucaymanchem.comnih.govnih.gov
Terpenoids , responsible for the characteristic aroma of Cannabis, are synthesized from isoprenoid precursors via two main pathways: the plastidial deoxyxylulose phosphate (B84403)/methyl-erythritol phosphate (DOXP/MEP) pathway for monoterpenoids, and the cytoplasmic mevalonate (B85504) (MVA) pathway for sesquiterpenoids, triterpenoids, and sterols. encyclopedia.pubfrontiersin.org
In contrast, the biosynthesis of spermidine alkaloids like this compound is a nitrogen-containing pathway, distinct from the carbon-skeleton-focused pathways of cannabinoids and terpenoids. These alkaloids typically originate from amino acids or other nitrogenous precursors. mdpi.comresearchgate.net This fundamental difference in precursor molecules and initial metabolic routes highlights the diverse metabolic capabilities of the Cannabis plant.
Bioreactor-Based Hairy Root Cultures for Biosynthetic Pathway Studies
Bioreactor-based hairy root cultures have emerged as a valuable biotechnological platform for studying and producing plant secondary metabolites. These cultures, typically induced by Rhizobium rhizogenes, are known for their rapid growth, genetic and biosynthetic stability, and amenability to pathway engineering. researchgate.netmdpi.com They offer a controlled environment for investigating biosynthetic pathways and scaling up production. researchgate.netmdpi.com
Cannabis sativa hairy root cultures have been successfully established and utilized for the production of various secondary metabolites, including cannabinoids and triterpenes. universiteitleiden.nlresearchgate.netscirp.orgmazums.ac.irscirp.org For instance, studies have shown that hairy roots can produce significantly higher levels of certain Cannabis secondary metabolites compared to other cultivation methods. researchgate.net While specific detailed studies on this compound production in hairy root cultures are less prevalent in the public domain, the general success of these cultures in Cannabis for other alkaloid biosynthesis studies and their potential for pathway engineering suggest their utility for elucidating and optimizing the this compound biosynthetic pathway. universiteitleiden.nlresearchgate.net The ability to manipulate growth conditions and introduce genetic modifications in bioreactor systems makes hairy root cultures a promising tool for future research into this compound biosynthesis.
Synthetic Strategies for Cannabisativine and Structural Analogues
Asymmetric Total Synthesis of (+)-Cannabisativine
The precise stereocontrolled formation of chiral centers is fundamental in the asymmetric synthesis of complex natural products such as Cannabisativine, which contains multiple stereogenic centers fsu.edulibretexts.orgmsu.edu. In the asymmetric total synthesis conducted by Kuethe and Comins, a high degree of stereocontrol was established from the early stages of the synthesis. The essential synthetic intermediate, a dihydropyridone, was synthesized over 12 steps, commencing from a chiral 1-acylpyridinium salt acs.orgresearchgate.netnih.govacs.org. The addition of a zinc enolate to this pyridinium (B92312) salt yielded the dihydropyridone, incorporating two adjacent stereocenters with the desired absolute configuration acs.orgresearchgate.netnih.govacs.org. Further demonstration of stereocontrol was evident in the Luche reduction of a ketone intermediate, which afforded a diol in high yield (96%) and with excellent diastereoselectivity acs.orgresearchgate.netnih.govacs.org. Moreover, a Mukaiyama-Michael reaction involving pyridones and an O-silyl ketene (B1206846) acetal (B89532) produced phenyl selenyl ketones with complete stereoselectivity acs.orgresearchgate.netnih.govacs.org.
The construction of the macrocyclic ring system of this compound, specifically its 13-membered lactam ring, represents a substantial synthetic challenge acs.orgdntb.gov.ua. Various strategies for its cyclization have been explored acs.orgresearchgate.netnih.gov. One effective approach involved adapting a method previously reported for the synthesis of anhydrothis compound (B13421677) acs.org. This entailed treating an aminodiol with a triflate in the presence of Hünig's base, followed by conversion to a primary mesylate, and subsequent cyclization under acetonitrile/K2CO3 conditions, which successfully yielded the lactam in 70% yield acs.org.
Advanced coupling and cycloaddition reactions have been instrumental in constructing the this compound skeleton and its key fragments.
Intramolecular Allylsilane-Nitrone Cycloaddition : The synthesis of the carbon skeleton of this compound has been achieved through an intramolecular allylsilane-nitrone cycloaddition researchgate.netcapes.gov.brresearchgate.netacs.org. This reaction was critical for establishing the relative stereochemistry of specific stereogenic centers within the molecule researchgate.netresearchgate.net. The major hydroxylamine (B1172632) product, derived from the addition of a γ-(trimethylsilyl)allylboronate to an oxime, was condensed to form a nitrone. This nitrone then underwent cyclization to yield a trans-tetrahydropyridine upon treatment with trimethylsilyl (B98337) triflate (TMSOTf) researchgate.netresearchgate.net.
Ring-Closing Metathesis (RCM) : RCM is a powerful synthetic methodology for forming unsaturated rings and has been applied in the stereoselective synthesis of fragments of (+)-Cannabisativine researchgate.netclockss.orgwikipedia.org. For instance, the C10–C24 fragment of (+)-Cannabisativine was synthesized using a strategy that incorporated RCM as a key step researchgate.net. This reaction, frequently catalyzed by ruthenium or molybdenum complexes, enables the efficient formation of diverse carbocycles and heterocycles researchgate.netclockss.org.
Enantioselective methodologies are vital for controlling the absolute stereochemistry in asymmetric synthesis.
Sharpless Asymmetric Epoxidation : This reaction effectively converts allyl alcohols into optically active epoxyalcohols with high yields and enantioselectivities dalalinstitute.comorganic-chemistry.org. In the context of this compound synthesis, the Sharpless asymmetric epoxidation has been employed in conjunction with enzymatic enantioselective hydroxylation to generate three consecutive stereocenters in the side chain fsu.edu.
Enzymatic Hydroxylation : Enzymatic enantioselective hydroxylation has been utilized in the synthesis of this compound, particularly in combination with Sharpless asymmetric epoxidation, to establish multiple consecutive stereocenters in the side chain fsu.edu. Enzymes are highly selective and can target specific C-H bonds for hydroxylation, providing a potent tool for creating chiral centers paris-saclay.frresearchgate.netnih.gov.
Advanced Coupling and Cycloaddition Reactions (e.g., Intramolecular Allylsilane-Nitrone Cycloaddition, Ring-Closing Metathesis)
Racemic Total Synthesis Approaches and Methodological Comparisons
Prior to the development of asymmetric syntheses, racemic total syntheses of this compound were reported acs.org. Natsume and co-workers accomplished the total synthesis of racemic this compound stereoselectively, starting from a dihydropyridine (B1217469) derivative acs.orgresearchgate.net. Another racemic synthesis was reported by Wasserman and Leadbetter acs.orgresearchgate.net. These racemic approaches, while not controlling the absolute stereochemistry of all chiral centers, provided valuable insights into the construction of the this compound scaffold through various key reactions exeter.ac.ukexeter.ac.uk. Methodological comparisons illustrate the progression of synthetic strategies from less selective racemic routes to highly stereocontrolled asymmetric pathways. For example, the aza-silyl-Prins reaction has been investigated for forming nitrogen heterocycles, including its application toward the total synthesis of racemic this compound exeter.ac.ukexeter.ac.uk.
Semi-synthetic Transformations and Derivatization from Natural Sources
Semi-synthetic transformations involve the chemical modification of naturally occurring compounds to enhance their properties or generate novel analogues . While the provided information does not detail specific semi-synthetic transformations of this compound itself, the broader concept of semi-synthetic cannabinoids derived from natural sources (such as cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC)) is well-established nih.govunodc.orgcaymanchem.com. This process involves chemically altering the structure of natural cannabinoids to refine their pharmacological profiles . Derivatization from natural sources, such as Cannabis sativa, entails isolating the natural product and subsequently subjecting it to chemical modifications mdpi.comfrontiersin.orgnih.govresearchgate.netacs.org. This compound was originally isolated from the roots of Cannabis sativa dokumen.pubfrontiersin.org. Such natural isolates can serve as starting materials for further chemical transformations aimed at exploring structural analogues or improving specific characteristics.
Advanced Analytical Methodologies for Cannabisativine Research
Definitive Structural Elucidation through Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic structure of crystalline compounds. For Cannabisativine, this technique was instrumental in establishing its precise chemical structure upon its initial isolation cannabisdatabase.camdpi.comchemistry-chemists.com. SC-XRD works by directing X-rays at a high-quality single crystal, which then diffracts the X-rays in a pattern indicative of the internal atomic arrangement anton-paar.comcarleton.edu. Analysis of this diffraction pattern provides detailed information, including unit cell dimensions, bond lengths, bond angles, and crucial stereochemical assignments, which are particularly challenging for complex chiral molecules like this compound anton-paar.comcarleton.edunih.govuni-ulm.de. The success of this method hinges on the ability to grow suitable, high-quality single crystals of the compound anton-paar.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical platform widely employed for the identification and quantification of various compounds, including alkaloids and cannabinoids, in complex biological matrices such as Cannabis extracts researchgate.netumh.esnih.govlabmanager.com. A significant advantage of LC-MS over gas chromatography-mass spectrometry (GC-MS) for cannabis analysis is its ability to directly analyze both acidic and neutral forms of compounds without the need for derivatization, as it does not require high temperatures that can induce decarboxylation labmanager.comnih.gov. LC-MS offers high selectivity and quantitative capabilities, making it indispensable for comprehensive chemical profiling labmanager.com. This compound has been successfully detected using LC-MS methodologies in various Cannabis samples researchgate.netumh.es.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled to Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) represents an advanced LC-MS approach, particularly valuable for non-targeted metabolomics and the identification of a broad range of compounds in Cannabis sativa extracts mdpi.comresearchgate.net. This technique is adept at characterizing polar and low volatility compounds, which are often challenging for other methods mdpi.com. QTOF-MS instruments are capable of acquiring full-spectrum data, offering high resolution and mass accuracy. This full-spectrum acquisition allows for retrospective analysis of data and facilitates the identification of novel or unexpected compounds without being limited by specific scan or dwell times for pre-defined masses nih.gov. Research has specifically identified this compound in Cannabis sativa leaf extracts using LC-QTOF-MS, highlighting its utility in discovering and confirming the presence of such alkaloids mdpi.comresearchgate.net.
Tandem Mass Spectrometry (MS/MS), often integrated into LC-MS systems (LC-MS/MS or HPLC-MS/MS), is crucial for detailed structural confirmation and highly sensitive quantification of compounds through fragment analysis nih.govnih.govmdpi.com. This technique involves a two-step mass analysis: a precursor ion is first selected and then fragmented, and the resulting product ions are subsequently analyzed. This process provides a unique fragmentation pattern, acting as a chemical fingerprint for the compound. LC-MS/MS offers superior selectivity and sensitivity, particularly for targeted analysis, by utilizing Multiple Reaction Monitoring (MRM) labmanager.commdpi.com. MRM allows for the optimization of unique fragments with specific cone voltages and collision energies, effectively overcoming challenges posed by co-elution of structurally similar compounds by providing highly selective mass-to-charge ratios psu.edu. This level of specificity is vital for both qualitative identification and accurate quantitative evaluation of this compound and other alkaloids within complex plant matrices ojp.gov.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled to High-Resolution Mass Spectrometry (QTOF-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Characterization in Extracts
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including various constituents found in Cannabis extracts nih.govchromatographyonline.com. While often applied for the quantification of cannabinoids and terpenes, GC-MS can also be utilized for the characterization of alkaloids, provided they are sufficiently volatile or can be made so through derivatization nih.govchromatographyonline.comjfda-online.com. Derivatization, typically silylation, is often required for acidic or less volatile compounds to enhance their volatility and thermal stability, enabling their passage through the GC column and subsequent detection by the mass spectrometer nih.govnih.govjfda-online.com. The electron ionization (EI) source in GC-MS generates characteristic mass spectra that can be compared against extensive compound libraries for identification jfda-online.com. "Fast GC/MS" methods have been developed to significantly reduce analysis time without compromising sensitivity or resolution, offering a rapid approach for profiling various components in Cannabis samples jfda-online.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides comprehensive qualitative and quantitative information about the chemical composition of natural extracts, including those from Cannabis sativa mdpi.comresearchgate.net. It is particularly powerful for elucidating the complete chemical structure of complex molecules, including the precise arrangement of atoms and their connectivity. Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to assign proton and carbon signals, determine coupling constants, and establish through-bond and through-space correlations, which are critical for confirming the full molecular architecture mdpi.commdpi.comresearchgate.netdntb.gov.uascribd.com.
For compounds like this compound, with its intricate stereochemistry, NMR spectroscopy is indispensable for definitive stereochemical assignment ontosight.aimdpi.comnih.govdntb.gov.ua. Beyond structural elucidation, NMR can also be used for purity assessment by identifying and quantifying impurities present in a sample. Furthermore, quantitative NMR (qNMR) offers a precise, sensitive, and rapid alternative to traditional chromatographic methods for quantitative analysis, often without the need for extensive sample pre-treatment, making it valuable for chemical profiling and fingerprinting of Cannabis extracts mdpi.comresearchgate.nettechnologynetworks.com.
Development of Standardized Quantitative Methods for Academic Research
The increasing global interest in Cannabis sativa and its diverse chemical constituents, including this compound, highlights the critical need for the development and adoption of standardized quantitative analytical methods in academic research and industry nih.gov. The current landscape often features a wide variety of methods, leading to variability in results across laboratories nih.gov. To address this, organizations such as AOAC, ASTM, and the US Pharmacopeia are actively working towards establishing harmonized and validated methods nih.gov.
Standardized quantitative methods, particularly those based on LC-MS/MS and GC-MS, are essential for ensuring the reliability, accuracy, and comparability of research findings. These methods undergo rigorous validation processes, evaluating key parameters such as:
Linearity: The proportional relationship between the analyte concentration and the instrument response.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy: The closeness of measured values to the true value.
Precision: The reproducibility of measurements under the same conditions.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in mass spectrometry.
For instance, validated LC-MS/MS methods have demonstrated enhanced detection limits and broad quantitative ranges for numerous cannabinoids in plant material, with reported precision and accuracy values meeting validation guidelines nih.govmdpi.comojp.gov. Similarly, Fast GC/MS methods have shown good repeatability, sensitivity, and robustness for cannabinoid determination jfda-online.comnih.gov. Adherence to standardized sampling protocols, ensuring that small aliquots are representative of the bulk material, is also a fundamental practice in quantitative analysis unodc.org. The establishment of such robust and standardized methods is crucial for quality control in research and for ensuring the consistent characterization of this compound and other compounds in Cannabis extracts.
Mechanistic Investigations of Cannabisativine Biological Activity in Vitro and Molecular Levels
In Vitro Enzyme Modulation and Receptor Interaction Studies (e.g., Cholinesterase Inhibition)
Cannabis sativa root extracts, which contain Cannabisativine, have demonstrated notable anticholinesterase properties in in vitro models. nih.govfrontiersin.org These extracts exhibited stronger effects in inhibiting acetylcholinesterase (AChE) compared to galanthamine, a known Alzheimer's disease therapeutic, with inhibition ranging from 45% to 85%. nih.govfrontiersin.org The presence of alkaloids, including this compound, within these extracts is suggested to contribute to this activity. nih.govfrontiersin.org However, specific in vitro enzyme modulation or receptor interaction studies detailing the direct effects of isolated this compound on cholinesterases or other specific receptors were not extensively detailed in the provided literature. The general class of lignanamides and phenolic acids, which are also phytochemicals in Cannabis, have been broadly associated with acetylcholinesterase inhibition. encyclopedia.pub
Table 1: Cholinesterase Inhibitory Activity of Cannabis sativa Root Extracts
| Extract Type (Source) | Enzyme Inhibited | Inhibition Range (%) | Reference Compound |
| Cannabis root extracts | Acetylcholinesterase | 45-85% (stronger) | Galanthamine |
| Cannabis root extracts | Butyrylcholinesterase | Not specified | Galanthamine |
Cellular Pathway Analysis and Molecular Target Identification
Current research primarily focuses on the cellular pathways and molecular targets of more abundant Cannabis compounds, such as cannabinoids (e.g., Cannabidiol (B1668261) (CBD) and Tetrahydrocannabinol (THC)), or the effects of whole Cannabis extracts. Specific cellular pathway analyses or the identification of direct molecular targets for isolated this compound have not been extensively reported in the provided scientific literature. Studies on Cannabis extracts have shown modulation of pathways related to inflammation, such as the MAPK and NF-κB signaling pathways, and the integrated stress response pathway, but these findings are attributed to the complex mixture of compounds within the extracts rather than specifically to this compound. mdpi.comnih.govfrontiersin.orgnih.govnih.govnih.govmdpi.comnih.govnih.govfrontiersin.orgmdpi.comnapdi.orgresearchgate.net
Structure-Activity Relationship (SAR) Explorations of this compound and its Derivatives
The total asymmetric synthesis of natural (+)-Cannabisativine has been achieved, demonstrating high stereocontrol in its preparation. encyclopedia.pubresearchgate.net This synthetic work provides a foundation for structural modifications. However, detailed structure-activity relationship (SAR) explorations specifically correlating alterations in the chemical structure of this compound or its synthesized derivatives with changes in their biological activities (e.g., enzyme inhibition, receptor binding, or cellular effects) are not broadly documented in the provided sources. SAR studies in the context of Cannabis phytochemistry predominantly focus on cannabinoids, examining how modifications to their carbon chains or ring structures influence their affinity and potency for cannabinoid receptors. lumirlab.compublish.csiro.aunih.gov
Computational Chemistry and Molecular Docking Simulations for Mechanistic Prediction
While molecular docking is a widely utilized computational approach to predict interactions between ligands and proteins, and has been applied to various Cannabis compounds (e.g., cannabinoids, flavonoids) against numerous biological targets (e.g., enzymes, receptors involved in anti-inflammatory, antidiabetic, or antiepileptic activities), specific computational chemistry or molecular docking simulations focusing on isolated this compound for mechanistic prediction were not explicitly detailed in the provided search results. mdpi.comresearchgate.netresearchgate.net The existing literature on Cannabis often uses these methods to explore the binding affinities of major cannabinoids like CBD and THC with their known or predicted targets.
Antioxidant and Anti-inflammatory Properties in Controlled In Vitro Models
Cannabis sativa root extracts, which contain this compound, have demonstrated significant antioxidant and anti-inflammatory properties in controlled in vitro models. nih.govfrontiersin.orgrealmofcaring.org These extracts exhibited strong antioxidant activity across multiple assays, including free radical scavenging, metal chelation, and lipoperoxidation inhibition. nih.govfrontiersin.org Furthermore, they showed anti-inflammatory effects, such as reducing interleukin-6 (IL-6) production in THP-1 cells. nih.govfrontiersin.org While these activities are attributed to the complex mixture of compounds within the extracts, specific in vitro data (e.g., IC50 values) for the isolated this compound regarding its antioxidant or anti-inflammatory properties were not provided in the reviewed literature. The broader class of alkaloids, including this compound, has been generally associated with antioxidant and anti-inflammatory activities. encyclopedia.pubcannabisdatabase.camdpi.com
Table 2: In Vitro Biological Activities of Cannabis sativa Root Extracts (containing this compound)
| Activity Type | Assay/Model | Key Findings (Extracts) |
| Antioxidant | Free radical scavenging, metal chelation, lipoperoxidation inhibition | Strong activity observed nih.govfrontiersin.org |
| Anti-inflammatory | Reduction of IL-6 production in THP-1 cells | Significant effects observed nih.govfrontiersin.org |
Prospective Research Avenues and Biotechnological Applications
Comprehensive Elucidation of Enzyme Kinetics and Regulatory Networks in Biosynthesis
The biosynthesis of secondary metabolites in Cannabis sativa is a complex process, with many pathways, particularly for minor components such as alkaloids, remaining incompletely understood at the molecular level. Alkaloid biosynthesis, in general, often proceeds via pathways such as the shikimate pathway, which utilizes intermediates from primary metabolism like glycolysis and the pentose (B10789219) phosphate (B84403) pathway to form precursors such as chorismic acid.
A comprehensive elucidation of the enzyme kinetics and regulatory networks involved in Cannabisativine biosynthesis is crucial for targeted manipulation of its production. Understanding the specific enzymes, their reaction rates, and the genetic and environmental factors that regulate their activity would enable the precise engineering of Cannabis strains or microbial hosts for enhanced or altered alkaloid profiles. Integrating multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is a key strategy to unravel these complex specialized metabolite pathways and identify the genes, enzymes, and regulatory elements involved.
Chemoenzymatic Synthesis and Biocatalytic Approaches for Production
Biocatalysis offers significant advantages for the synthesis of complex natural products, including superior regio-, stereo-, and enantioselectivity, the potential to shorten multi-step synthesis routes, and the use of mild reaction conditions, which can lead to more efficient and environmentally friendly processes. The use of enzymes ex vivo allows for the controlled, targeted synthesis of specific compounds, independent of the plant's growth cycle and cultivation constraints.
The asymmetric total synthesis of (+)-Cannabisativine has been successfully achieved, demonstrating the feasibility of chemical synthesis with high stereocontrol. Key steps in such syntheses have involved enzymatic enantioselective hydroxylation combined with Sharpless asymmetric epoxidation to establish specific stereocenters within the molecule's side chain. Furthermore, novel chemical methodologies, such as tin(II)-mediated monofunctionalization of polyamines, are being explored to selectively conjugate spermidine (B129725) residues to enzymatic substrates, simplifying the construction of complex moieties found in this compound.
Research in enzyme engineering, including directed evolution and computational modeling, is being pursued to optimize enzyme performance for industrial-scale biocatalytic applications. This involves adapting enzyme structures to non-natural substrates or specific reaction conditions through modifications of their amino acid sequences. Companies are actively developing biosynthetic and biocatalytic routes for various cannabinoids, producing enzymes in microorganisms, which sets a precedent for similar approaches to this compound.
Genetic Engineering and Genome Editing for Targeted Biosynthetic Manipulation
Genetic engineering and genome editing technologies, particularly CRISPR/Cas systems, represent powerful tools for optimizing Cannabis plants to enhance the production of specific secondary metabolites or to introduce novel biosynthetic pathways. Genome-Scale Metabolic (GEM) reconstructions, which integrate high-throughput omics data, serve as fundamental tools for understanding the complex metabolic interactions within organisms and exploring various biosynthetic pathways.
Potential targets for gene editing in Cannabis include genes that control the production and accumulation of specialized metabolites, as well as rate-limiting enzymes within their biosynthetic pathways, such as those involved in the production of key precursors. For instance, RNA interference (RNAi) via agroinfiltration has been successfully used to significantly downregulate cannabinoid biosynthesis genes like THCA synthase (THCAS), CBDA synthase (CBDAS), and CBCA synthase (CBCAS). This demonstrates the feasibility of modulating gene expression in Cannabis for targeted metabolic manipulation.
An example of downregulation achieved through RNAi in Cannabis sativa is shown in the table below:
| Gene Targeted by RNAi | Downregulation Percentage (p < 0.05) |
| THCAS | 92% |
| CBDAS | 97% |
| CBCAS | 70% |
Despite these advancements, a key challenge remains the stable transformation of exogenous genes into Cannabis to achieve consistent and heritable changes in phenotype.
Exploration of Novel this compound Analogues with Tuned Molecular Interactions
The development of novel this compound analogues with specifically tuned molecular interactions is a significant research avenue. Biocatalytic processes are already being leveraged to produce "next-generation, proprietary cannabinoid pro-drugs and cannabinoid analogs," many of which are novel and have not been produced in large quantities or pharmaceutically pure forms previously.
Research into the synthesis of other cannabinoid analogs, such as hydrogenated cannabinoids like hexahydrocannabinol (B1216694) (HHC) and its derivatives, provides a framework for exploring structural modifications to this compound. A critical aspect of this research involves detailed structure-activity relationship (SAR) studies, which guide the rational design of synthetic strategies for analogs with desired bioactivities and improved characteristics. The aim is to create compounds with enhanced efficacy, bioavailability, or other beneficial properties for specific applications, by precisely modifying their molecular structures to achieve tuned interactions with biological targets.
Integration of Multi-Omics Data for Systems Biology Understanding of Alkaloid Metabolism
The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) is a powerful approach for gaining a holistic understanding of complex biological systems, including the specialized alkaloid metabolism in Cannabis. This integrative strategy provides comprehensive insights into gene function, enzyme diversity, and the full spectrum of metabolites present in C. sativa.
By combining data from different omics layers, researchers can uncover critical regulatory pathways and networks, linking gene expression changes to alterations in metabolic pathways. The integration of omics data into genome-scale metabolic models (GEMs) is particularly valuable for exploring genotype-phenotype relationships, predicting metabolic behavior, and designing engineered biological systems for optimized production. While this approach offers immense potential, challenges include managing vast datasets, standardizing experimental protocols, and accounting for the dynamic nature of specialized metabolism.
Advanced Separation and Purification Techniques for Rare Alkaloid Isolation
The initial isolation of this compound involved repeated chromatography. Modern advancements in separation and purification techniques are essential for efficiently isolating rare alkaloids like this compound from complex plant extracts to high purity levels.
Current state-of-the-art techniques applicable to the isolation of Cannabis compounds, and thus potentially this compound, include:
Flash Chromatography : Often used for preliminary purification or as a pre-purification step.
Preparative High-Performance Liquid Chromatography (HPLC) : This includes reversed-phase, normal-phase, and supercritical fluid chromatography (SFC) modes, offering efficient separation, though solubility can be a limitation for water-based solvents.
Simulated Moving Bed (SMB) Chromatography : A continuous process that allows for higher productivity and reduced solvent consumption compared to batch processes, particularly effective for binary or pseudo-binary separations.
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) : A recently developed multicolumn technique that permits gradient elution, ternary separations, and internal recycling of overlapping areas, improving productivity and solvent efficiency.
Supercritical Fluid Extraction (SFE) : A useful technique for selectively isolating low-polarity bioactive compounds using carbon dioxide as a supercritical fluid.
Pressurized Liquid Extraction (PLE) : Another technique that uses solvents maintained in their liquid state under pressure to extract compounds.
Centrifugal Partition Chromatography (CPC) : A counter-current preparative chromatography technique, including pH-zone-refining methods, demonstrated for isolating acidic cannabinoids with high purity and recovery.
Evaporation and Sonication : Simple techniques also employed for isolation and purification.
These advanced techniques aim to achieve efficient, environmentally friendly, cost-effective, and rapid methods for producing highly pure compounds.
Development of Certified Reference Materials for Research Standardization
The development of Certified Reference Materials (CRMs) is paramount for standardizing research and analytical testing of this compound. CRMs are highly qualified materials manufactured and tested in accordance with international guidelines such as ISO/IEC 17025 and ISO Guide 34. They are crucial for method development and optimization, instrument calibration, and ensuring the accuracy and traceability of analytical results.
CRMs are rigorously tested for homogeneity and stability, and their property values, along with their combined uncertainty, are provided on a certificate. While CRMs for major cannabinoids like cannabidiol (B1668261) (CBD) are increasingly available, there remains a general lack of relevant reference materials for many rarer Cannabis compounds, including alkaloids like this compound.
The process for developing a CRM for a compound like this compound would typically involve:
Preparation : Often through preparative liquid chromatography using crude extracts or synthetic routes.
Qualitative Analysis : Comprehensive characterization using techniques such as ultraviolet absorption spectroscopy (UV), infrared spectroscopy (IR), mass spectrometry (MS), nuclear magnetic resonance spectroscopy (NMR), and differential scanning calorimetry (DSC).
Homogeneity and Stability Testing : Using methods like high-performance liquid chromatography (HPLC) with statistical analysis (e.g., F-test and T-test) to ensure consistency and shelf-life.
Certified Value Determination : Collaborative studies involving multiple qualified laboratories to determine the certified value with a stated expanded uncertainty.
The availability of this compound CRMs would significantly advance research by ensuring the reliability and comparability of data across different studies and laboratories.
Q & A
Basic Research Questions
Q. How is Cannabisativine identified and characterized in plant material or synthetic preparations?
- Methodological Answer : Identification involves a combination of spectroscopic techniques (e.g., NMR, IR, MS) and chromatographic methods (HPLC, GC-MS). For novel isolation, researchers should:
Perform column chromatography to separate compounds from crude extracts.
Use NMR (¹H, ¹³C, 2D-COSY) to resolve structural features like stereochemistry.
Validate purity via HPLC with UV/Vis detection (λmax ~284 nm for cannabinoid analogs) .
Compare synthetic batches with natural isolates using melting points and optical rotation .
- Key Data :
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Structural elucidation | ¹H NMR (400 MHz, CDCl₃): δ 6.2 (s, 1H) |
| HPLC | Purity assessment | C18 column, 70:30 MeOH:H₂O, flow 1 mL/min |
| MS | Molecular weight confirmation | m/z 282.4 [M+H]⁺ |
Q. What are the key pharmacological actions of this compound, and how are these studied experimentally?
- Methodological Answer :
- In vitro assays : Use cell-based models (e.g., neuronal or immune cells) to assess receptor binding (CB1/CB2) or enzyme inhibition. Include positive/negative controls (e.g., THC for cannabinoid receptors) and measure EC₅₀/IC₅₀ values .
- In vivo models : Employ rodent studies for neurobehavioral effects, ensuring dose-response curves and statistical rigor (ANOVA with post-hoc tests). Monitor bioavailability via plasma LC-MS .
- Critical Considerations :
- Address batch-to-batch variability in synthetic samples.
- Use blinding to reduce bias in behavioral assays .
Q. What synthetic routes are established for this compound, and how are enantioselective yields optimized?
- Methodological Answer :
- Asymmetric synthesis : Follow Kuethe and Comins (2004), using chiral auxiliaries or catalysts to achieve enantiomeric excess (e.g., >95% ee). Key steps include ring-closing metathesis and stereocontrolled alkylation .
- Optimization : Vary reaction temperature, solvent polarity, and catalyst loading. Monitor progress via TLC and optimize for minimal byproducts .
- Example Synthetic Routes :
| Route | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Route 1 | Chiral pool approach from (+)-pulegone | 62 | |
| Route 2 | Palladium-catalyzed cross-coupling | 45 |
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer :
Conduct systematic reviews to aggregate data, assessing study quality (e.g., sample size, blinding, controls) .
Analyze variability sources:
- Biological : Species/strain differences in animal models.
- Chemical : Purity discrepancies (e.g., HPLC vs. NMR validation) .
Use meta-regression to identify confounding variables (e.g., dosing regimens) .
- Case Study : Conflicting neuroprotective effects may arise from differential blood-brain barrier penetration; validate via microdialysis .
Q. What methodologies optimize the enantioselective synthesis of this compound for scalable research applications?
- Methodological Answer :
- Catalyst screening : Test chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation.
- Process intensification : Use flow chemistry to enhance reaction control and reduce racemization .
- Analytical validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess .
- Data-Driven Optimization :
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Temperature | -20°C to 0°C | Prevents thermal racemization |
| Solvent | Tetrahydrofuran | Enhances catalyst stability |
Q. How do non-cannabinoid metabolites like this compound compare to cannabinoids in therapeutic potential?
- Methodological Answer :
- Comparative assays : Co-test this compound with THC/CBD in parallel assays (e.g., anti-inflammatory or analgesic models). Normalize results to receptor binding affinity (Ki values) .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to identify novel targets (e.g., TRP channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
